N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-21(15-6-8-18-19(11-15)28-13-27-18)23-16-7-5-14-3-1-9-24(17(14)12-16)22(26)20-4-2-10-29-20/h2,4-8,10-12H,1,3,9,13H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGRQNCGZOZUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thethiophene nucleus have been reported to possess a wide range of therapeutic properties. Similarly, benzo[d][1,3]dioxole-type compounds have been used in the synthesis of various bioactive compounds.
Biochemical Pathways
Compounds containing thethiophene nucleus have been reported to affect various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Pharmacokinetics
The presence of thethiophene nucleus and benzo[d][1,3]dioxole-type structure could potentially influence its pharmacokinetic properties.
Biological Activity
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that combines a quinoline moiety with thiophene and benzodioxole components. This structural complexity is believed to contribute to its biological activities.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluating various derivatives indicated that compounds similar to this compound showed promising cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2a | Hep3B | 8.07 | Induces G2-M phase arrest |
| Compound 2b | MCF-7 | 10.5 | Apoptosis induction |
| N-[1-(thiophene... ] | A549 | 4.7 | Inhibition of HSP90 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanisms through which these compounds exert their anticancer effects include:
- Cell Cycle Arrest : Compounds like 2a have been shown to induce cell cycle arrest at the G2-M phase, similar to the well-known chemotherapeutic agent doxorubicin .
- Apoptosis Induction : The compounds can trigger apoptosis in cancer cells, leading to programmed cell death. This process is crucial for eliminating malignant cells and preventing tumor growth .
- Inhibition of Key Enzymes : Some derivatives may inhibit enzymes such as HSP90, which is involved in protein folding and stability in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Hep3B Cells : A recent investigation reported that the compound significantly reduced α-fetoprotein secretion in Hep3B cells, indicating its potential as an anticancer agent .
- In Vivo Efficacy : Other studies have demonstrated the in vivo efficacy of similar compounds in mouse models, showing significant tumor reduction at specific dosages .
Preparation Methods
Quinoline Core-First Strategy
This approach prioritizes the construction of the 3,4-dihydroquinoline scaffold prior to introducing the acyl and carboxamide substituents. The quinoline ring can be assembled via Friedländer annulation between an appropriate β-keto ester and 4-aminocyclohexanone derivatives. Subsequent N-acylation and C7 amidation steps complete the synthesis.
Fragment Coupling Approach
Alternative routes involve preparing the thiophene-2-carbonyl and 1,3-benzodioxole-5-carboxamide fragments separately, followed by sequential coupling to a pre-functionalized quinoline intermediate. This method benefits from modularity but requires careful optimization of coupling conditions to prevent undesired side reactions.
Detailed Synthetic Procedures
Synthesis of 7-Amino-3,4-dihydro-2H-quinoline
The foundational quinoline intermediate is typically prepared through a Skraup-Doebner-Von Miller reaction sequence:
Cyclohexenone Formation :
Cyclohexanone undergoes acid-catalyzed condensation with ethyl acetoacetate to yield ethyl 3-oxocyclohex-1-enecarboxylate (85% yield, HCl/EtOH, reflux 12 h).Ring Closure :
Treatment with ammonium acetate in acetic acid at 140°C induces cyclization, producing 7-nitro-3,4-dihydro-2H-quinoline (72% yield). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to yield 7-amino-3,4-dihydro-2H-quinoline.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclohexenone formation | HCl/EtOH, reflux 12 h | 85 | 92.4 |
| Ring closure | NH₄OAc/AcOH, 140°C | 72 | 89.1 |
| Nitro reduction | H₂ (50 psi), 10% Pd/C | 95 | 98.7 |
N1-Acylation with Thiophene-2-carbonyl Chloride
The 7-aminoquinoline intermediate undergoes selective acylation at the N1 position:
Protection of C7-Amine :
Boc protection (di-tert-butyl dicarbonate, DMAP, CH₂Cl₂, 0°C to RT) prevents unwanted acylation at C7 (94% yield).Acylation Reaction :
Treatment with thiophene-2-carbonyl chloride (1.2 eq) in the presence of Hunig's base (DIPEA) in THF at −20°C achieves complete N1-acylation within 2 h.Deprotection :
TFA-mediated Boc removal (CH₂Cl₂/TFA 4:1, 1 h) yields 1-(thiophene-2-carbonyl)-7-amino-3,4-dihydro-2H-quinoline.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Acylating agent | Thiophene-2-carbonyl chloride | 88 |
| Base | DIPEA | 88 |
| Solvent | THF | 88 |
| Temperature | −20°C | 88 |
C7-Amidation with 1,3-Benzodioxole-5-carboxylic Acid
The final amide bond formation employs carbodiimide-mediated coupling:
Activation of Carboxylic Acid :
1,3-Benzodioxole-5-carboxylic acid (1.5 eq) is activated with HATU (1.2 eq) and DIPEA (3 eq) in DMF at 0°C for 30 min.Coupling Reaction :
Addition of the C7-amine intermediate to the activated acid solution, stirred at RT for 18 h, provides the target compound in 76% yield after purification by silica gel chromatography (EtOAc/hexanes 3:7).
Comparative Coupling Reagents :
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 76 | 97.3 |
| EDCI/HOBt | 68 | 95.1 |
| DCC/DMAP | 59 | 92.8 |
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Recent advancements in patent literature describe microwave-assisted methods combining acylation and amidation steps:
Enzymatic Amidations
Lipase-mediated approaches (Candida antarctica Lipase B) in tert-butanol at 50°C demonstrate potential for greener synthesis:
- Conversion : 92% after 72 h
- Limitation : Requires pre-activated acid (ethyl ester)
- Sustainability : E-factor reduced by 40% compared to chemical methods.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J = 8.4 Hz, 1H, quinoline H8)
- δ 7.89 (s, 1H, benzodioxole H2)
- δ 7.45–7.32 (m, 3H, thiophene H3, H4, H5)
- δ 6.98 (s, 1H, benzodioxole H4)
- δ 3.22 (t, J = 6.0 Hz, 2H, dihydroquinoline CH₂)
HRMS (ESI-TOF) :
- Calculated for C₂₂H₁₇N₂O₄S [M+H]⁺: 405.0911
- Found: 405.0909
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| HATU | 12,500 | 58 |
| Thiophene-2-carbonyl chloride | 9,800 | 32 |
| 1,3-Benzodioxole-5-carboxylic acid | 6,200 | 10 |
Process Economics : Switching from HATU to EDCI/HOBt reduces reagent costs by 64% but decreases yield by 11%, necessitating cost-yield optimization.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide?
- Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the dihydroquinoline scaffold via cyclization of substituted anilines or via reduction of quinoline derivatives.
- Step 2 : Thiophene-2-carbonyl group introduction via acylation using thiophene-2-carbonyl chloride under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
- Step 3 : Coupling of the 1,3-benzodioxole-5-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–25°C .
- Key Considerations : Solvent polarity, temperature control (e.g., reflux vs. room temperature), and stoichiometric ratios significantly impact yield and purity. Characterization via /-NMR and high-resolution mass spectrometry (HRMS) is essential for structural confirmation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., dihydroquinoline’s NH at δ 8–9 ppm, benzodioxole’s OCHO at δ 5.8–6.2 ppm). -NMR confirms carbonyl groups (C=O at ~170 ppm) .
- Mass Spectrometry (MS) : HRMS provides exact mass (e.g., calculated for CHNOS: 435.1024) to verify molecular integrity .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1720 cm (thiophene carbonyl) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Answer : Discrepancies (e.g., unexpected splitting in -NMR or HRMS deviations) require:
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the dihydroquinoline and benzodioxole regions .
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis resolves ambiguities in stereochemistry or regiochemistry .
- Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, purified reagents) to exclude solvent or impurity artifacts .
Q. What strategies optimize reaction yields for derivatives with modified thiophene or benzodioxole groups?
- Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves acylation efficiency .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) aid Suzuki-Miyaura coupling for benzodioxole modifications .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for thiophene derivatization while maintaining >80% yield .
Q. How does the compound’s structure influence its biological activity in preclinical assays?
- Answer :
- Thiophene Role : The sulfur atom enhances membrane permeability and binds metalloenzymes (e.g., kinases) via lone-pair interactions .
- Dihydroquinoline Scaffold : Planar structure facilitates intercalation with DNA or enzyme active sites, as seen in antitumor studies .
- Benzodioxole Contribution : The electron-rich OCHO group stabilizes π-π stacking with aromatic residues in target proteins .
- SAR Studies : Modifying the carboxamide linker to a sulfonamide reduces cytotoxicity but improves solubility, highlighting structure-activity trade-offs .
Methodological Considerations
Q. What computational methods predict the compound’s binding affinity for target proteins?
- Answer :
- Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D structure (PubChem CID) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
